N-(4-chlorophenyl)-2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-2-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by its complex structure, which includes a chlorophenyl group, a dimethylphenyl carbamoyl group, and a dimethylpyridine carboxamide core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridine ring with a chlorophenyl group, often using a chlorinating agent like thionyl chloride.
Attachment of the Dimethylphenyl Carbamoyl Group: This step involves the formation of an amide bond between the pyridine ring and the dimethylphenyl carbamoyl group, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through a thiolation reaction, often using thiolating agents like thiourea.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological pathways or as a potential therapeutic agent.
Medicine: Potential use in drug development for its biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-(methylthio)-4,6-dimethylpyridine-3-carboxamide: Similar structure but lacks the dimethylphenyl carbamoyl group.
N-(4-Chlorophenyl)-2-(ethylthio)-4,6-dimethylpyridine-3-carboxamide: Similar structure with an ethylthio group instead of a methylthio group.
Uniqueness
N-(4-CHLOROPHENYL)-2-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H24ClN3O2S |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H24ClN3O2S/c1-14-5-10-20(15(2)11-14)28-21(29)13-31-24-22(16(3)12-17(4)26-24)23(30)27-19-8-6-18(25)7-9-19/h5-12H,13H2,1-4H3,(H,27,30)(H,28,29) |
InChI Key |
KHNOLQWQQWBWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.